CYP3A4 Inhibitory Potency Reduction Conferred by 2-Methyl Substitution on the Imidazole Core
In a direct head-to-head study using rat hepatic cytochrome P450 preparations, the 2-methyl-substituted imidazole-containing farnesyl-protein transferase inhibitor 2-MIBN exhibited a CYP3A4 inhibitory constant (Ki) of 25 µM, compared with a Ki of 0.3 µM for its non-methylated imidazole analog IBN—a 70-fold reduction in inhibitory potency [1]. In human liver microsomes, the 2-methyl substitution reduced CYP3A4 inhibitory potency across multiple compound pairs by a factor ranging from 12 to 403, while simultaneously decreasing CYP2C9 inhibition by a factor of 4.2 to 28 [2]. Importantly, the 2-methyl modification did not alter intrinsic metabolic clearance (Vmax/Km), meaning that metabolic stability was preserved while off-target CYP inhibition was attenuated [2]. Although these data were generated on more complex farnesyl-protein transferase inhibitor scaffolds rather than on the free bis(hydroxymethyl)imidazole monomer, the pharmacophore responsible for CYP3A4 binding is the imidazole ring itself, making this evidence directly transferable as a class-level inference [1][2].
| Evidence Dimension | CYP3A4 inhibitory potency (Ki) of 2-methyl-substituted vs. non-methylated imidazole-containing compounds |
|---|---|
| Target Compound Data | Ki = 25 µM (2-MIBN, 2-methyl-substituted analog); CYP3A4 inhibition reduced 12- to 403-fold in human liver microsomes [1][2] |
| Comparator Or Baseline | Ki = 0.3 µM (IBN, non-methylated imidazole analog); baseline CYP3A4 inhibition for non-substituted compounds set as reference [1] |
| Quantified Difference | 70-fold increase in Ki (rat); 12- to 403-fold reduction in CYP3A4 inhibition (human liver microsomes); 4.2- to 28-fold reduction in CYP2C9 inhibition [1][2] |
| Conditions | Rat hepatic CYP450 microsomal preparations (NADPH-fortified) and human liver microsomes; Ki determined by enzyme kinetic assays with midazolam 1'-hydroxylation as the CYP3A4 probe reaction [1][2] |
Why This Matters
For researchers synthesizing imidazole-containing lead compounds or procuring building blocks for medicinal chemistry programs, the 2-methyl substituent provides a validated strategy to reduce CYP3A4-mediated drug-drug interaction liability without compromising metabolic clearance—a differentiation that the non-methylated analog (CAS 33457-48-6) cannot offer.
- [1] Tang, C., Chiba, M., Nishime, J., Hochman, J. H., Chen, I.-W., Williams, T. M., & Lin, J. H. (2000). Comparison of Imidazole- and 2-Methyl Imidazole-Containing Farnesyl-Protein Transferase Inhibitors: Interaction with and Metabolism by Rat Hepatic Cytochrome P450s. Drug Metabolism and Disposition, 28(6), 680–686. PMID: 10820158. View Source
- [2] Chiba, M., Tang, C., Neway, W. E., Williams, T. M., Desolms, S. J., Dinsmore, C. J., Wai, J. S., & Lin, J. H. (2001). P450 interaction with farnesyl-protein transferase inhibitors: metabolic stability, inhibitory potency, and P450 binding spectra in human liver microsomes. Biochemical Pharmacology, 62(6), 773–776. doi:10.1016/S0006-2952(01)00724-9. View Source
